- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitriles, Russian Journal of Organic Chemistry, 2016, 52(3), 397-403

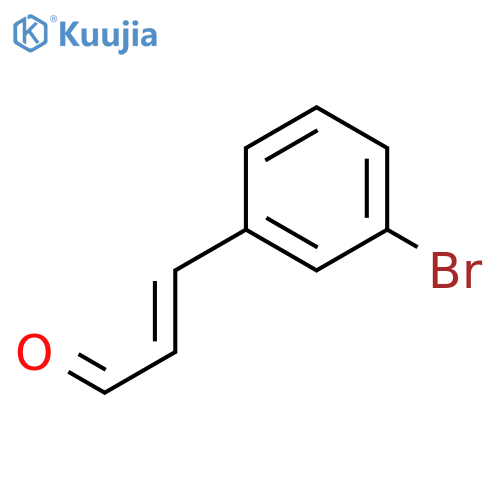

Cas no 15185-59-8 (3-(3-Bromophenyl)acrylaldehyde)

15185-59-8 structure

商品名:3-(3-Bromophenyl)acrylaldehyde

3-(3-Bromophenyl)acrylaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(3-Bromophenyl)acrylaldehyde

- m-bromocinnamaldehyde

- (2E)-3-(3-Bromophenyl)acrylaldehyde

- (2E)-3-(3-Bromophenyl)prop-2-enal

- (2E)-3-(3-Bromphenyl)prop-2-enal

- 2-propenal, 3-(3-bromophenyl)-, (2E)-

- AM85992

- (E)-3-(3-bromophenyl)prop-2-enal

- (E)-3-(3-Bromophenyl)acrylaldehyde

- AKOS005133595

- EN300-1246896

- 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde

- J-501887

- MFCD00996500

- 3-(3-bromophenyl)prop-2-enal

- SCHEMBL1191454

- XDA98566

- BS-52020

- 15185-59-8

- (E)-3-(3-Bromo-phenyl)-propenal

- 97985-66-5

- QICJGJJHIQBWJR-DUXPYHPUSA-N

- 3-BROMOCINNAMALDEHYDE

-

- MDL: MFCD00996500

- インチ: InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H

- InChIKey: QICJGJJHIQBWJR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Br)C=CC=O

計算された属性

- せいみつぶんしりょう: 209.96803g/mol

- どういたいしつりょう: 209.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 17.1Ų

3-(3-Bromophenyl)acrylaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-1g |

3-(3-Bromophenyl)-2-propenal |

15185-59-8 | 97% | 1g |

¥2110 | 2023-04-15 | |

| Chemenu | CM307944-10g |

3-(3-Bromophenyl)acrylaldehyde |

15185-59-8 | 95+% | 10g |

$729 | 2021-06-16 | |

| Chemenu | CM307944-25g |

3-(3-Bromophenyl)acrylaldehyde |

15185-59-8 | 95+% | 25g |

$1403 | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-100mg |

3-(3-Bromophenyl)-2-propenal |

15185-59-8 | 97% | 100mg |

¥537 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-5g |

3-(3-Bromophenyl)-2-propenal |

15185-59-8 | 97% | 5g |

¥5620 | 2023-04-15 | |

| Crysdot LLC | CD12139150-25g |

3-(3-Bromophenyl)acrylaldehyde |

15185-59-8 | 97% | 25g |

$1126 | 2024-07-23 | |

| Crysdot LLC | CD12139150-5g |

3-(3-Bromophenyl)acrylaldehyde |

15185-59-8 | 97% | 5g |

$465 | 2024-07-23 | |

| Crysdot LLC | CD12139150-100g |

3-(3-Bromophenyl)acrylaldehyde |

15185-59-8 | 97% | 100g |

$2352 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-250mg |

3-(3-Bromophenyl)-2-propenal |

15185-59-8 | 97% | 250mg |

¥838 | 2023-04-15 | |

| Alichem | A019112431-25g |

3-(3-Bromophenyl)acrylaldehyde |

15185-59-8 | 97% | 25g |

1,657.95 USD | 2021-05-31 |

3-(3-Bromophenyl)acrylaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C

1.2C:Al2O3, 20°C

1.2C:Al2O3, 20°C

リファレンス

3-(3-Bromophenyl)acrylaldehyde Raw materials

3-(3-Bromophenyl)acrylaldehyde Preparation Products

3-(3-Bromophenyl)acrylaldehyde 関連文献

-

Xiaoyan Luo,Zhiqiang Zhou,Xin Li,Xinmiao Liang,Jinxing Ye RSC Adv. 2011 1 698

-

Vishruth Gowda,Brendan Foley,Jasmine Du,Megan Esteb,Coran M. H. Watanabe Org. Biomol. Chem. 2018 16 2210

15185-59-8 (3-(3-Bromophenyl)acrylaldehyde) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15185-59-8)3-(3-Bromophenyl)acrylaldehyde

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):265.0/667.0/2000.0